molecular formula C10H11F3N2O2S B2806501 N-(thiophen-2-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2034339-38-1

N-(thiophen-2-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No. B2806501
CAS RN: 2034339-38-1
M. Wt: 280.27
InChI Key: BUOWSTCODLPMTD-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as TTA-A2, is a synthetic compound that has gained attention in recent years for its potential use in scientific research. TTA-A2 is a selective agonist of the G protein-coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism, inflammation, and insulin sensitivity.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antitubercular Activities : The synthesis of pyrimidine-azetidinone analogs has been explored for their antioxidant, antimicrobial, and antitubercular activities. These compounds were examined against bacterial, fungal strains, and Mycobacterium tuberculosis, showing promising antibacterial and antituberculosis properties which suggest a potential route for the development of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

  • Antidepressant and Nootropic Agents : Another research avenue involves the synthesis of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, evaluated for their potential antidepressant and nootropic activities. Some derivatives showed high antidepressant activity, highlighting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent, which can be further explored for developing potent and safe CNS active agents (Thomas et al., 2016).

  • Antibacterial and Antifungal Activities : Research has also focused on the synthesis of thiophenyl pyrazoles and isoxazoles, exhibiting significant antibacterial and antifungal activities. These findings suggest these compounds' utility in developing novel antimicrobial agents (Sowmya et al., 2018).

Potential Therapeutic Benefits

  • Cancer Chemoresistance : Studies on thiophene 2-carboxamides have revealed their potential in overcoming cancer chemoresistance. Compounds like 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide have shown inhibition of angiogenesis and P-glycoprotein efflux pump activity, indicating a promising approach for developing multi-drug resistance-reversal agents in cancer therapy (Mudududdla et al., 2015).

  • Antinociceptive Activity : The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their evaluation for antinociceptive activity highlight the therapeutic potential of these compounds in pain management (Shipilovskikh et al., 2020).

properties

IUPAC Name

N-thiophen-2-yl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2S/c11-10(12,13)6-17-7-4-15(5-7)9(16)14-8-2-1-3-18-8/h1-3,7H,4-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOWSTCODLPMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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